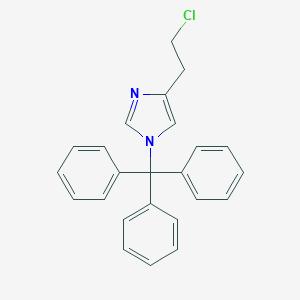

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole

Overview

Description

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions23.Molecular Structure Analysis

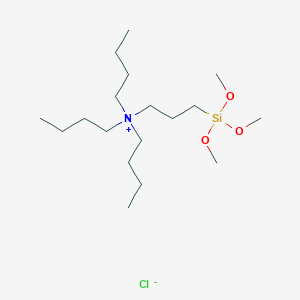

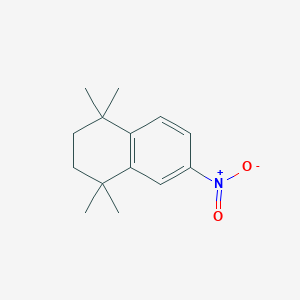

The molecular formula of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole is C24H21ClN24. However, detailed structural analysis or crystallography data for this compound is not readily available.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it is subjected5.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole are not readily available. However, similar compounds often have properties such as a specific melting point, boiling point, and solubility in various solvents89.Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those structurally similar to "4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole," have been extensively studied for their corrosion inhibition properties. These compounds exhibit excellent inhibitory action against the corrosion of metals in acidic environments. Ouakki et al. (2019) demonstrated that 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) significantly increases resistance and acts as a mixed-type inhibitor for mild steel in sulfuric acid, achieving an inhibition efficiency of up to 96% (Ouakki et al., 2019). Similarly, other imidazole derivatives have shown promising results in protecting steel in hydrochloric acid solutions, suggesting their wide applicability in corrosion protection (Ouakki et al., 2018).

Material Science and Chemical Synthesis

In material science, imidazole derivatives contribute to the development of novel materials. For instance, zinc(II) and cadmium(II) metal-organic frameworks (MOFs) incorporating imidazole-based ligands have been synthesized, showcasing significant gas sorption properties and potential for anion exchange applications (Chen et al., 2014). These materials are of great interest for environmental and industrial applications, including gas storage and separation technologies.

Antimicrobial and Antifungal Applications

Beyond corrosion inhibition and material science, some imidazole derivatives exhibit antimicrobial and antifungal activities. Thomas et al. (2018) synthesized novel imidazole derivatives showing antimicrobial activity against both gram-positive and gram-negative bacteria (Thomas et al., 2018). This suggests their potential use in developing new antimicrobial agents.

Molecular Docking and Theoretical Studies

Imidazole derivatives are also subjects of molecular docking and theoretical studies, providing insights into their molecular properties and interactions with biological targets. Spectroscopic analysis and computational studies help elucidate the structure-activity relationships, enhancing the understanding of their mechanisms of action in various applications (Thomas et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole could provide information on its hazards, handling, storage, and disposal. However, this specific SDS is not readily available1011.

Future Directions

The future directions for the use and study of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole are not clear due to the lack of available information. However, similar compounds are often studied for their potential applications in various fields, including medicine and industry1213.

Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

properties

IUPAC Name |

4-(2-chloroethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRASEQORRPQZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557822 | |

| Record name | 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole | |

CAS RN |

132287-55-9 | |

| Record name | 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trityl-4-(2-chlorethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)